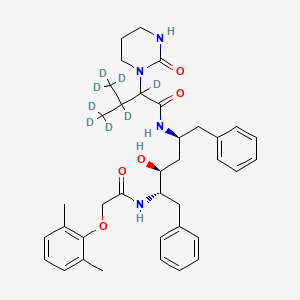
ent Atomoxetine-d3, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent Atomoxetine-d3, Hydrochloride: is a labeled enantiomer of Atomoxetine, a selective norepinephrine reuptake inhibitor. This compound is primarily used in scientific research as a stable isotope-labeled standard. Its molecular formula is C17H19D3ClNO, and it has a molecular weight of 294.83 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Atomoxetine hydrochloride involves combining N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene in the presence of a base and water. The reaction is facilitated by adding hydrochloric acid to the mixture, which results in the formation of Atomoxetine hydrochloride .
Industrial Production Methods: The industrial production of Atomoxetine hydrochloride follows similar synthetic routes but is optimized for higher yields and commercial viability. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure the consistent production of high-purity Atomoxetine hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions: ent Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
ent Atomoxetine-d3, Hydrochloride is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled standard for quantitative analysis in mass spectrometry.
Biology: In studies of neurotransmitter transport and metabolism.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the behavior of Atomoxetine in the body.
Industry: In the development and quality control of pharmaceutical formulations
Mecanismo De Acción
ent Atomoxetine-d3, Hydrochloride exerts its effects by inhibiting the norepinephrine transporter, preventing the reuptake of norepinephrine in the brain. This leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, Atomoxetine has been shown to modulate dopamine uptake in specific brain regions, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Atomoxetine: The parent compound, used as a medication for Attention Deficit Hyperactivity Disorder (ADHD).
Escitalopram: Another selective norepinephrine reuptake inhibitor used in the treatment of depression and anxiety disorders.
Methylphenidate: A stimulant medication used for ADHD, which also affects norepinephrine and dopamine levels
Uniqueness: ent Atomoxetine-d3, Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable for precise quantitative analysis in research settings. This labeling allows for the differentiation between the compound and its naturally occurring counterparts in biological samples .
Propiedades
IUPAC Name |
(3S)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-GJILKALXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B562481.png)


![(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one](/img/structure/B562484.png)




![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)



![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)
